Scabertopin

Übersicht

Beschreibung

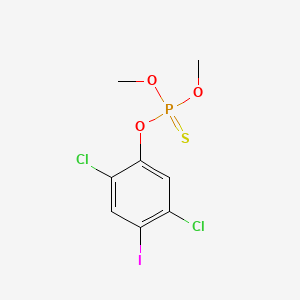

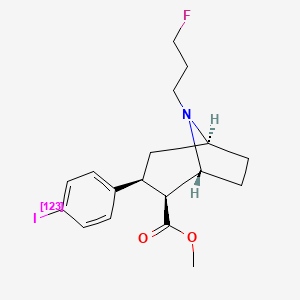

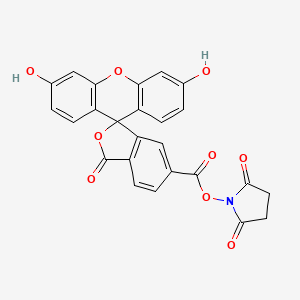

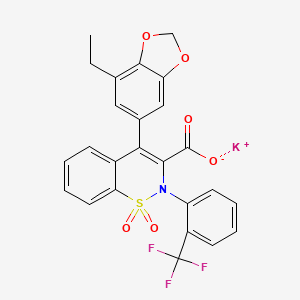

Scabertopin is a natural product found in Elephantopus scaber and Elephantopus mollis . It is one of the major sesquiterpene lactones . The molecular formula of this compound is C20H22O6 .

Molecular Structure Analysis

The IUPAC name of this compound is (3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl-2-methylbut-2-enoate . The molecular weight is 358.4 g/mol . The structure of this compound includes α-methylene-γ-lactone and butenolide moieties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 78.9 Ų .Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität bei Blasenkrebs

Scabertopin, ein Haupt-Sesquiterpenlacton, das aus Elephantopus scaber L. gewonnen wird, wurde auf seine Antitumor-Aktivität, insbesondere bei Blasenkrebs, untersucht. Untersuchungen zeigen, dass this compound Nekroptose in Blasenkrebszellen induzieren kann, indem es die Produktion von mitochondrialen reaktiven Sauerstoffspezies (ROS) fördert. Dieser Prozess führt nicht nur zum Zelltod, sondern hemmt auch die Migrations- und Invasionsfähigkeit von Blasenkrebszellen . Die selektive Toxizität der Verbindung gegenüber Krebszellen gegenüber normalen Zellen deutet auf ihr Potenzial als sicheres und wirksames Antikrebsmittel hin.

Induktion der Nekroptose

Die Fähigkeit von this compound, RIP1/RIP3-abhängige Nekroptose zu induzieren, ist ein bedeutender Befund. Nekroptose ist eine Form des programmierten Zelltods, die sich von der Apoptose unterscheidet, und die Rolle von this compound in diesem Weg könnte bei Krebsbehandlungsstrategien entscheidend sein . Durch die Förderung der ROS-Produktion aktiviert this compound nekroptische Signalwege und bietet einen neuen Weg für therapeutische Interventionen.

Produktion reaktiver Sauerstoffspezies (ROS)

Die Vermittlung der Nekroptose durch this compound durch die Induktion von ROS ist bemerkenswert. ROS sind chemisch reaktive Moleküle, die Sauerstoff enthalten und in zu hoher Konzentration Zellen schädigen können. Die gezielte Erhöhung von ROS in Krebszellen durch this compound deutet auf eine Methode hin, um Krebszellen selektiv abzutöten, ohne normale Zellen zu schädigen .

Hemmung der Zellmigration und Invasion

Es wurde gezeigt, dass die Verbindung die Expression von MMP-9 durch Hemmung des FAK/PI3K/Akt-Signalwegs hemmt. Dies führt zu einer Reduktion der Migrations- und Invasionsfähigkeit von Blasenkrebszellen, was für die Verhinderung von Krebsmetastasen entscheidend ist .

Phosphorylierung des Fokalen Adhäsionskinases (FAK)

Die Wirkung von this compound auf die Phosphorylierung von FAK ist ein weiterer interessanter Bereich. FAK ist eine Proteintyrosinkinase, die eine entscheidende Rolle bei zellulären Prozessen wie Ausbreitung, Migration und Überleben spielt. Die Modulation der FAK-Aktivität durch this compound könnte ein Schlüsselfaktor bei seiner Antikrebswirkung sein .

Potenzielle Arzneimittelsicherheit und -wirksamkeit

Das Sicherheitsprofil von this compound wird durch seine geringere Halbhemmungskonzentration auf verschiedenen Blasenkrebszelllinien im Vergleich zu humanen ureteralen immortalisierten Epithelzellen hervorgehoben. Dies zeigt eine höhere Selektivität für Krebszellen und deutet darauf hin, dass this compound zu einem sicheren und wirksamen Anti-Blasenkrebsmittel entwickelt werden könnte .

Wirkmechanismus

Scabertopin is a major sesquiterpene lactone derived from Elephantopus scaber L., a plant known for its medicinal properties . This compound has been studied for its potential anti-cancer efficacy .

Target of Action

The primary targets of this compound are bladder cancer cells . It has been found to induce necroptosis in these cells by promoting the production of mitochondrial reactive oxygen species (ROS) .

Mode of Action

This compound interacts with its targets by inducing the production of mitochondrial ROS . This leads to necroptosis, a form of programmed cell death, in bladder cancer cells .

Biochemical Pathways

The induction of ROS by this compound may be related to the promotion of focal adhesion kinase (FAK) phosphorylation and the activation of necroptotic signaling pathways . These pathways play a crucial role in the regulation of cell death and survival .

Result of Action

This compound has been found to inhibit the migration and invasion ability of bladder cancer cells . It also induces cell cycle arrest at the S and G2/M phases in a concentration-dependent manner .

Safety and Hazards

Eigenschaften

IUPAC Name |

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?

A1: this compound induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, this compound inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []

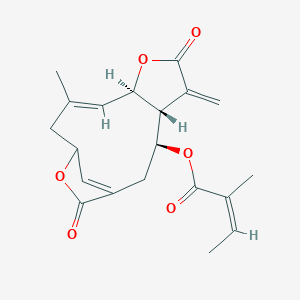

Q2: What is the structure of this compound and are there other similar compounds found in Elephantopus scaber?

A2: this compound belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isothis compound, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []

Q3: What is the in vitro activity of this compound and related compounds against cancer cells?

A3: this compound, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []

Q4: Has the structure of this compound been modified to enhance its activity?

A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and this compound, leading to the synthesis of new derivatives with varying antitumor activities. []

Q5: Are there any ongoing research efforts focused on developing this compound as a potential anticancer drug?

A5: Research on this compound continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to this compound, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of this compound and its derivatives for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.